
2,2'-Dichloro-5,5'-bis(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl typically involves the following steps:
Trifluoromethylation: The addition of trifluoromethyl groups is often carried out using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of catalysts like copper or silver salts.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the biphenyl core may be oxidized or reduced under specific conditions.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems.
Aplicaciones Científicas De Investigación
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with unique thermal and chemical resistance properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dichloro-5,5’-dimethylbiphenyl: Similar structure but with methyl groups instead of trifluoromethyl groups.
2,2’-Dibromo-5,5’-bis(trifluoromethyl)biphenyl: Bromine atoms replace chlorine atoms.
2,2’-Dichloro-5,5’-bis(difluoromethyl)biphenyl: Difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
2,2’-Dichloro-5,5’-bis(trifluoromethyl)biphenyl is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H6Cl2F6 |
|---|---|
Peso molecular |
359.1 g/mol |
Nombre IUPAC |
1-chloro-2-[2-chloro-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H6Cl2F6/c15-11-3-1-7(13(17,18)19)5-9(11)10-6-8(14(20,21)22)2-4-12(10)16/h1-6H |
Clave InChI |
CDSUKTGNUGCSMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
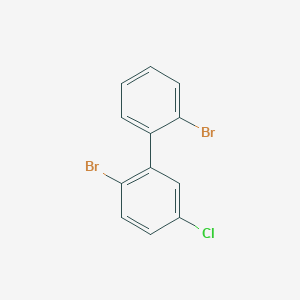
![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)
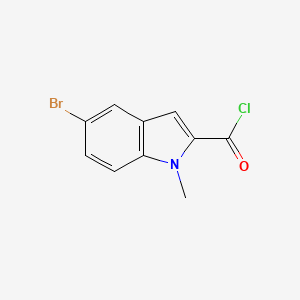
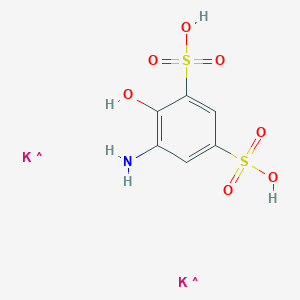

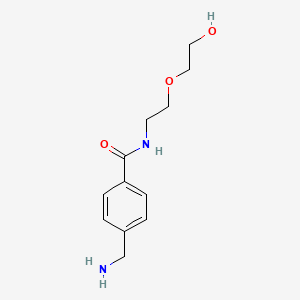
![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![(1AR,2S,5R,5aR,6S,8aS,9R,10aS)-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-10a-yl dodecanoate](/img/structure/B12825152.png)
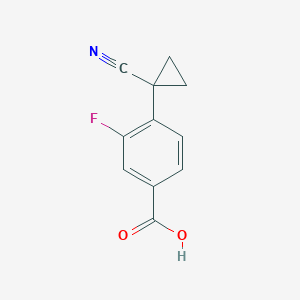
![Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester](/img/structure/B12825169.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)

![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
